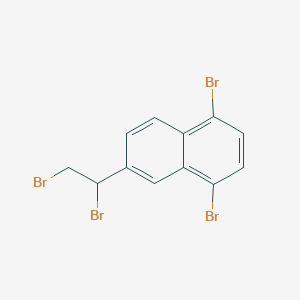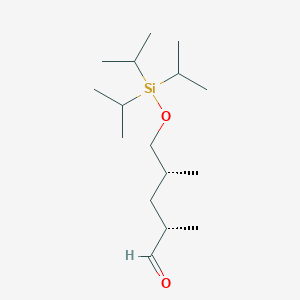
1,1'-(Buta-1,3-diyne-1,4-diyl)bis(2-iodo-4,5-dimethylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne is an organic compound characterized by its unique structure, which includes two iodinated dimethylphenyl groups attached to a butadiyne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne typically involves the coupling of iodinated dimethylphenyl precursors with a butadiyne moiety. Common synthetic routes may include:
Sonogashira Coupling: This method involves the coupling of an aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Glaser Coupling: This oxidative coupling method involves the reaction of terminal alkynes in the presence of a copper catalyst to form a butadiyne linkage.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the butadiyne backbone or the phenyl rings.
Cycloaddition Reactions: The butadiyne moiety can undergo cycloaddition reactions, forming cyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Catalysts: Used in oxidative coupling and cycloaddition reactions.
Nucleophiles: For substitution reactions, such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cycloaddition reactions can produce cyclic compounds.
科学的研究の応用
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.
Organic Synthesis: Serves as a building block for more complex molecules.
Biological Research: Potential use in the development of bioactive compounds.
Medicinal Chemistry: Investigated for its potential therapeutic properties.
作用機序
The mechanism of action of 1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne would depend on its specific application. In materials science, its electronic properties are of interest, while in medicinal chemistry, its interaction with biological targets would be studied. The compound’s effects are mediated through its molecular structure, which influences its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1,4-Bis(phenyl)-1,3-butadiyne: Lacks the iodine and dimethyl groups, resulting in different reactivity and applications.
1,4-Bis(2-bromo-4,5-dimethylphenyl)-1,3-butadiyne:
Uniqueness
1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and potential applications. The dimethyl groups also contribute to its distinct properties compared to other butadiyne derivatives.
特性
CAS番号 |
834155-50-9 |
|---|---|
分子式 |
C20H16I2 |
分子量 |
510.1 g/mol |
IUPAC名 |
1-iodo-2-[4-(2-iodo-4,5-dimethylphenyl)buta-1,3-diynyl]-4,5-dimethylbenzene |
InChI |
InChI=1S/C20H16I2/c1-13-9-17(19(21)11-15(13)3)7-5-6-8-18-10-14(2)16(4)12-20(18)22/h9-12H,1-4H3 |
InChIキー |
DQYRFHQEFFMLNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)I)C#CC#CC2=C(C=C(C(=C2)C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)
![1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14189105.png)

![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)

![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)



![Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-](/img/structure/B14189195.png)

